Amrinone

Catalog No.
S518817
CAS No.
60719-84-8
M.F
C10H9N3O
M. Wt
187.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amrinone

CAS Number

60719-84-8

Product Name

Amrinone

IUPAC Name

3-amino-5-pyridin-4-yl-1H-pyridin-2-one

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14)

InChI Key

RNLQIBCLLYYYFJ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CNC(=O)C(=C2)N

Solubility

5.60e+00 g/L
>28.1 [ug/mL]

Synonyms

5-Amino-(3,4'-bipyridine)-6(1H)-one, Amrinon, Amrinone, Cordemcura, Inocor, Win 40680, Win-40680, Win40680, Wincoram

Canonical SMILES

C1=CN=CC=C1C2=CNC(=O)C(=C2)N

Isomeric SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)O)N

Description

The exact mass of the compound Amrinone is 187.07456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.60e+00 g/l>28.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. It belongs to the ontological category of bipyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amrinone, also known as inamrinone, is a medication that has been investigated in scientific research for its potential to improve the outcome of patients with congestive heart failure (CHF). Its primary mechanism of action involves inhibiting an enzyme called phosphodiesterase-3 (PDE3) []. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within heart cells []. These signaling molecules play a crucial role in regulating the force and rate of heart contractions [].

Inotropic and Lusitropic Effects:

Research suggests that amrinone exerts both inotropic and lusitropic effects on the heart []. Inotropic effects refer to the drug's ability to increase the force of heart contractions, which can be beneficial in CHF patients with weakened heart muscles. Lusitropic effects, on the other hand, influence how well the heart relaxes between beats, allowing for improved blood filling during diastole (the relaxation phase) []. Studies have shown that amrinone can enhance both systolic (contraction) and diastolic function in the failing heart [].

Improved Hemodynamics:

Another area of scientific exploration is the impact of amrinone on hemodynamics, which refers to the forces involved in blood circulation. Research suggests that amrinone can act as a vasodilator, relaxing blood vessels and reducing resistance to blood flow []. This can lead to a decrease in pulmonary capillary wedge pressure (PCWP), a measure of pressure buildup in the lungs due to heart failure []. Additionally, amrinone may decrease myocardial wall tension and oxygen consumption, potentially improving overall heart function [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.7

Exact Mass

187.07456

Appearance

Solid powder

Melting Point

294-297
295°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JUT23379TN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of congestive heart failure.

Pharmacology

Amrinone is a positive inotropic cardiotonic with vasodilator properties, phosphodiesterase inhibitory activity, and the ability to stimulate calcium ion influx into the cardiac cell.
Inamrinone is a synthetic bipyridine phosphodiesterase inhibitor with inotropic and vasodilator properties. Inamrinone inhibits type III phosphodiesterase, which is abundant in cardiac and vascular tissues, thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) and increasing intracellular concentrations of this secondary messenger. Elevated levels of cAMP increase the contractile force of the cardiac muscle and produce positive inotropic effects. Although the mechanism of action is not fully understood, inamrinone causes smooth muscle relaxation, resulting in peripheral vasodilation (reduced afterload) and a decreased pulmonary vascular resistance (reduced preload).

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CE - Phosphodiesterase inhibitors
C01CE01 - Amrinone

Mechanism of Action

Amrinone is a phosphodiesterase inhibitor (PDE3), resulting in increased cAMP and cGMP which leads to an increase in the calcium influx like that caused by beta-agonists resulting in increased inotropic effect.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE3 [HSA:5139 5140] [KO:K19021 K13296]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

60719-84-8

Wikipedia

Amrinone

Biological Half Life

5 to 8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Endoh M. Amrinone, forerunner of novel cardiotonic agents, caused paradigm shift of heart failure pharmacotherapy. Circ Res. 2013 Aug 2;113(4):358-61. doi: 10.1161/CIRCRESAHA.113.301689. PubMed PMID: 23908328.
2: Miller DR. Retraction note to: Amrinone improves contractility of fatigued diaphragm in dogs. Can J Anaesth 1995; 42: 80-6,DOI 10.1007/BF03010577. Can J Anaesth. 2012 Dec;59(12):1176. doi: 10.1007/s12630-012-9838-x. English, French. PubMed PMID: 23184630.
3: Asif M. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities. N Am J Med Sci. 2012 Oct;4(10):499-502. doi: 10.4103/1947-2714.102001. PubMed PMID: 23112975; PubMed Central PMCID: PMC3482785.
4: Kucuk C, Akcan A, Akyýldýz H, Akgun H, Muhtaroglu S, Sozuer E. Effects of amrinone in an experimental model of hepatic ischemia-reperfusion injury. J Surg Res. 2009 Jan;151(1):74-9. doi: 10.1016/j.jss.2008.02.008. Epub 2008 Mar 13. PubMed PMID: 18468627.
5: Komamura K, Matsuo H, Sasaki T. Comparison of the initial hospitalization costs between the patients treated with dobutamine and the patients treated with amrinone for acute decompensated heart failure in a Japanese institute. Value Health. 2008 Mar;11 Suppl 1:S39-42. doi: 10.1111/j.1524-4733.2008.00365.x. PubMed PMID: 18387066.
6: Gong SG, Liu JM. [Protection of amrinone against lung injury induced by ischemia/reperfusion in rats]. Zhongguo Dang Dai Er Ke Za Zhi. 2007 Jun;9(3):233-6. Chinese. PubMed PMID: 17582263.
7: Celik I, Cihangiroglu M, Ilhan N, Akpolat N, Akbulut HH. Protective effects of different antioxidants and amrinone on vancomycin-induced nephrotoxicity. Basic Clin Pharmacol Toxicol. 2005 Nov;97(5):325-32. PubMed PMID: 16236146.
8: Yoo KY, Kim H, Jeong CW, Park HC, Bae HB, Lee J. Effects of inotropic drugs on mechanical function and oxygen balance in postischemic canine myocardium: comparison of dobutamine, epinephrine, amrinone, and calcium chloride. J Korean Med Sci. 2005 Oct;20(5):732-9. PubMed PMID: 16224144; PubMed Central PMCID: PMC2779267.
9: Akcan A, Kucuk C, Ok E, Canoz O, Muhtaroglu S, Yilmaz N, Yilmaz Z. The effect of amrinone on liver regeneration in experimental hepatic resection model. J Surg Res. 2006 Jan;130(1):66-72. Epub 2005 Sep 8. PubMed PMID: 16154150.
10: Ekingen G, Sönmez K, Ozen O, Demirogullari B, Karabulut R, Türkyilmaz Z, Yenidünya S, Ayayvaci S, Basaklar AC, Kale N. Effect of amrinone on mucosal permeability in experimental intestinal ischaemia/reperfusion injury. ANZ J Surg. 2005 Jul;75(7):608-13. PubMed PMID: 15972057.

Explore Compound Types